4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine
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Overview
Description
4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrido[3,4-d]pyrimidine core, an azetidine ring, and a trifluoromethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[3,4-d]pyrimidine core, the introduction of the azetidine ring, and the attachment of the trifluoromethyl group. Common reagents used in these reactions include halogenated pyridines, azetidine derivatives, and trifluoromethylating agents. Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide, as well as catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological pathways and as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. Molecular docking studies and in vitro assays are often used to elucidate the precise interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to a pyrimidine core, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring, also studied for its potential as a CDK2 inhibitor.
Uniqueness
4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is unique due to its combination of structural features, including the pyrido[3,4-d]pyrimidine core, azetidine ring, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)14-5-10(1-4-21-14)25-11-7-24(8-11)15-12-2-3-20-6-13(12)22-9-23-15/h1-6,9,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMQXIGPTQCGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CN=C3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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